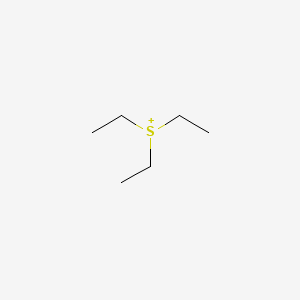
Triethylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsulfonium, also known as this compound, is a useful research compound. Its molecular formula is C6H15S+ and its molecular weight is 119.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Applications
1. Electrolytes for Energy Storage:
Triethylsulfonium bis(trifluoromethylsulfonyl)imide is widely utilized as an electrolyte in electrochemical double-layer capacitors and lithium batteries. Its high ionic conductivity and thermal stability make it a suitable choice for energy storage devices. Recent studies have shown that this compound enhances the performance of lithium-ion batteries by improving ionic transport and reducing viscosity, which are critical for efficient energy storage systems .
2. Fuel Cells:
The compound is also employed in the development of fuel cell electrolytes, particularly for proton-conducting applications. Its ability to facilitate proton transfer under various conditions makes it valuable in enhancing fuel cell efficiency.
3. Corrosion Inhibition:
this compound has been investigated as a corrosion inhibitor in industrial processes. Its ionic nature allows it to form protective layers on metal surfaces, thereby reducing corrosion rates and extending the lifespan of materials.
Material Science Applications
1. Synthesis of Advanced Materials:
this compound plays a role in synthesizing advanced materials, including ionic liquids and polymers. The unique properties of sulfonium salts contribute to the development of materials with tailored characteristics for specific applications .
2. Nanotechnology:
In nanotechnology, this compound-based ionic liquids are being explored for their potential in manufacturing nanomaterials with enhanced properties. These materials can be used in various fields such as catalysis, drug delivery, and environmental remediation .
Biochemical Applications
1. Biomarker Potential:
Recent research indicates that trimethylsulfonium, a metabolite related to this compound, may serve as a biomarker for hydrogen sulfide metabolism in clinical settings. Elevated levels of trimethylsulfonium have been associated with conditions like Down syndrome, indicating its potential utility in medical diagnostics . This finding highlights the need for further exploration into the clinical implications of sulfonium compounds.
2. Cellular Effects:
The compound's ionic properties allow it to interact with biomolecules, influencing cellular processes such as ion transport and signaling pathways. This interaction could have implications for understanding cellular metabolism and developing therapeutic strategies .
Case Studies
Propiedades
Número CAS |
29245-61-2 |
|---|---|
Fórmula molecular |
C6H15S+ |
Peso molecular |
119.25 g/mol |
Nombre IUPAC |
triethylsulfanium |
InChI |
InChI=1S/C6H15S/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |
Clave InChI |
WCZKTXKOKMXREO-UHFFFAOYSA-N |
SMILES |
CC[S+](CC)CC |
SMILES canónico |
CC[S+](CC)CC |
Key on ui other cas no. |
29245-61-2 |
Sinónimos |
iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















